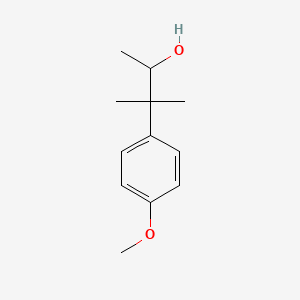
3-(4-Methoxyphenyl)-3-methylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-3-methylbutan-2-ol is an organic compound with the molecular formula C12H18O2 It is a secondary alcohol with a methoxyphenyl group attached to a butanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-3-methylbutan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent such as methylmagnesium bromide reacts with 4-methoxyacetophenone. The reaction is typically carried out in an anhydrous ether solvent under reflux conditions. After the reaction, the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other catalytic processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methoxyphenyl)-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: Reduction of the compound can yield the corresponding hydrocarbon, typically using hydrogen gas and a metal catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: 3-(4-Methoxyphenyl)-3-methylbutan-2-one.
Reduction: 3-(4-Methoxyphenyl)-3-methylbutane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-Methoxyphenyl)-3-methylbutan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxyphenyl)-3-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor or receptor modulator, affecting biochemical processes within cells. The exact mechanism depends on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenylacetic acid: Shares the methoxyphenyl group but differs in the functional group attached to the phenyl ring.
3-(4-Methoxyphenyl)propan-1-ol: Similar structure but with a different carbon chain length and position of the hydroxyl group.
4-Methoxyphenylacetone: Contains the methoxyphenyl group but with a ketone functional group.
Uniqueness
3-(4-Methoxyphenyl)-3-methylbutan-2-ol is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H18O2 |
|---|---|
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C12H18O2/c1-9(13)12(2,3)10-5-7-11(14-4)8-6-10/h5-9,13H,1-4H3 |
Clé InChI |
ILTRLSWYBRRRKX-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)(C)C1=CC=C(C=C1)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


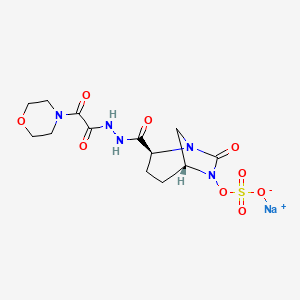
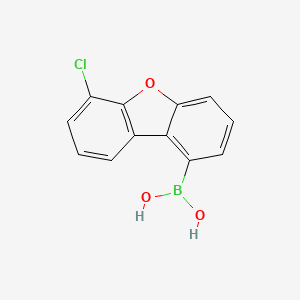
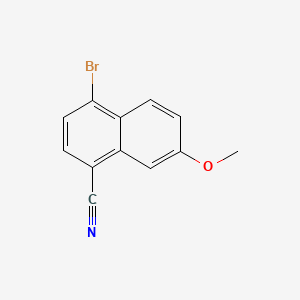
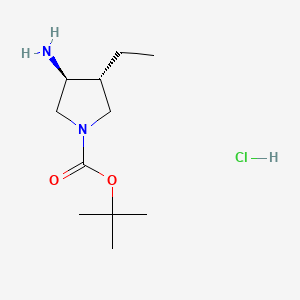
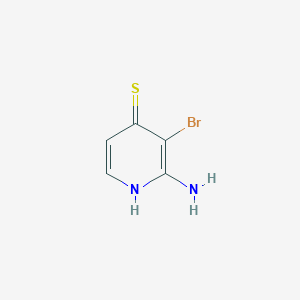
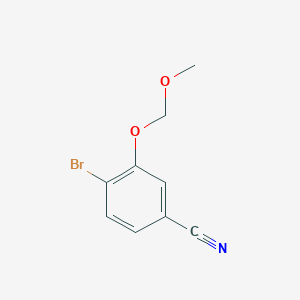


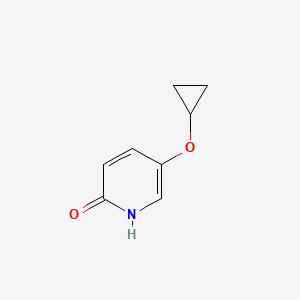
![2-[1-(3-Methylbut-2-enyl)pyridin-1-ium-4-yl]ethanamine](/img/structure/B13918097.png)
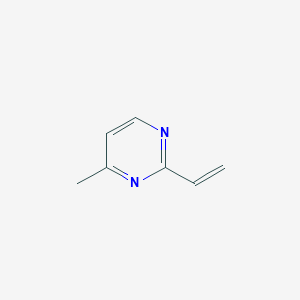

![(3'R,4S,6'R,7'R,8'Z,11'S,12'R)-7'-[[(9aR)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yl]methyl]-7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13lambda6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one](/img/structure/B13918107.png)
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate](/img/structure/B13918110.png)
